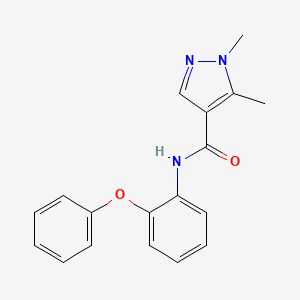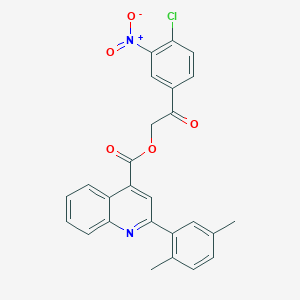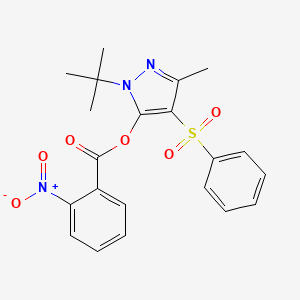
1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide, also known as DMPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide may act as an inhibitor of certain enzymes that are involved in various physiological processes. Additionally, 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide may also modulate the activity of certain receptors in the body.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and oxidative stress. Additionally, 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to have a positive effect on glucose metabolism and lipid profile. However, further studies are needed to fully understand the biochemical and physiological effects of 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its low toxicity and high stability. Additionally, 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide is relatively easy to synthesize and purify. However, one of the limitations of using 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide. One potential area of research is the development of 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide-based materials for various applications such as gas storage and separation. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide. Furthermore, the potential anti-cancer and anti-inflammatory properties of 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide warrant further investigation.
Applications De Recherche Scientifique
1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to enhance plant growth and increase crop yield. In medicine, 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide has been investigated for its potential anti-cancer and anti-inflammatory properties. In material science, 1,5-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide has been used as a building block for the synthesis of various materials such as metal-organic frameworks.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(2-phenoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-15(12-19-21(13)2)18(22)20-16-10-6-7-11-17(16)23-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIRYNGAUROZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-N~4~-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4755216.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4755228.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4755240.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4755245.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4755260.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4755277.png)
![tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate](/img/structure/B4755281.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4755287.png)
![8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline](/img/structure/B4755292.png)


![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)